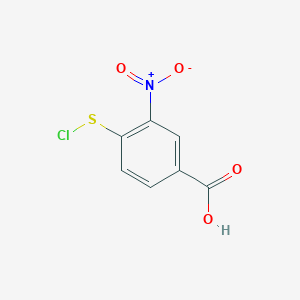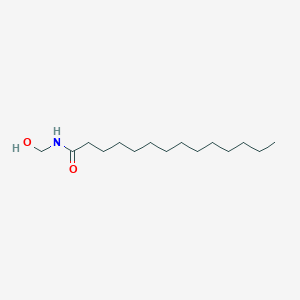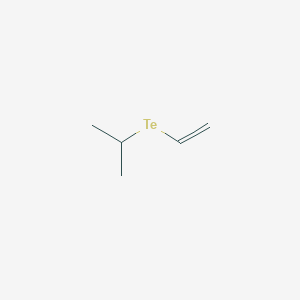
Tellurium, ethenyl-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound that belongs to the class of organotellurium compounds. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
科学的研究の応用
Tellurium, ethenyl-(1-methylethyl)- has been used in various scientific research applications. It has been studied for its potential antitumor activity and as a potential therapeutic agent for cancer treatment. It has also been used in the synthesis of organotellurium compounds with potential biological activity.
作用機序
The mechanism of action of tellurium, ethenyl-(1-methylethyl)- is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
生化学的および生理学的効果
Tellurium, ethenyl-(1-methylethyl)- has been shown to have both biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to affect the expression of genes involved in the cell cycle and apoptosis.
実験室実験の利点と制限
One of the advantages of using tellurium, ethenyl-(1-methylethyl)- in lab experiments is its potential antitumor activity. It can be used to study the mechanisms of action of other potential antitumor agents. However, one of the limitations of using this compound is its toxicity. It can be harmful if not handled properly and requires proper safety precautions.
将来の方向性
There are several future directions for the study of tellurium, ethenyl-(1-methylethyl)-. One area of research is the development of new organotellurium compounds with potential biological activity. Another area of research is the study of the mechanisms of action of tellurium, ethenyl-(1-methylethyl)- and other potential antitumor agents. Additionally, the potential use of this compound in combination with other antitumor agents is an area of interest for future research.
Conclusion:
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound with potential antitumor activity and various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in cancer treatment and the development of new organotellurium compounds.
合成法
Tellurium, ethenyl-(1-methylethyl)- can be synthesized by reacting tellurium tetrachloride with isopropenyl magnesium bromide in diethyl ether. The reaction produces the desired compound along with magnesium chloride as a byproduct.
特性
CAS番号 |
105442-62-4 |
|---|---|
製品名 |
Tellurium, ethenyl-(1-methylethyl)- |
分子式 |
C5H10Te |
分子量 |
197.7 g/mol |
IUPAC名 |
2-ethenyltellanylpropane |
InChI |
InChI=1S/C5H10Te/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 |
InChIキー |
IYQFFBCHRQIOLR-UHFFFAOYSA-N |
SMILES |
CC(C)[Te]C=C |
正規SMILES |
CC(C)[Te]C=C |
その他のCAS番号 |
105442-62-4 |
同義語 |
2-ethenyltellanylpropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



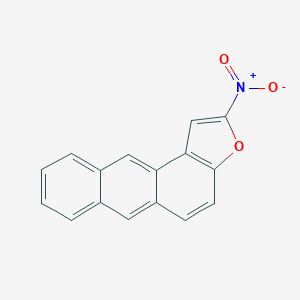
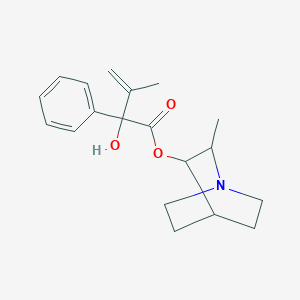
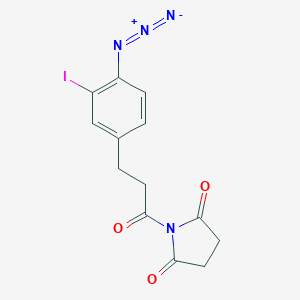
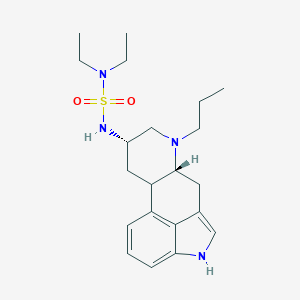
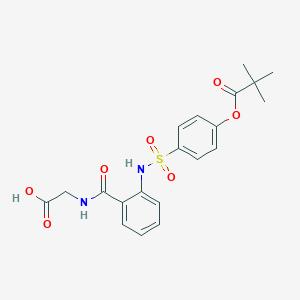
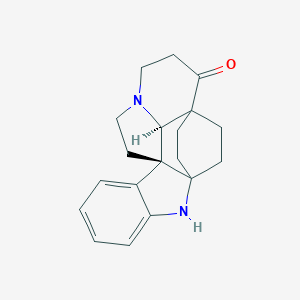
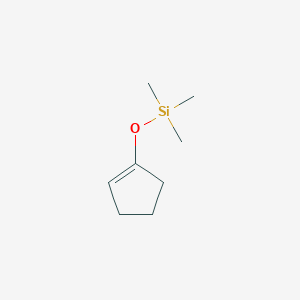
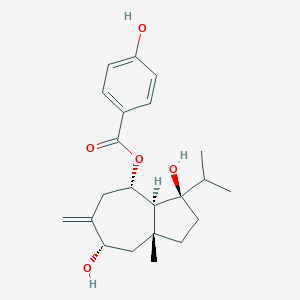

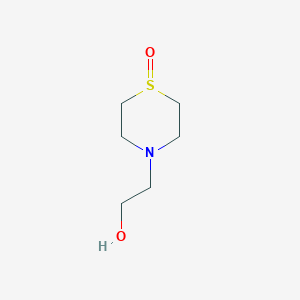
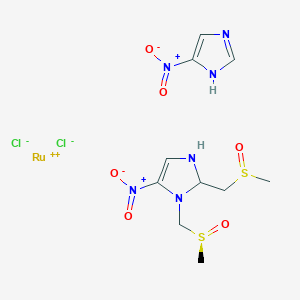
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
